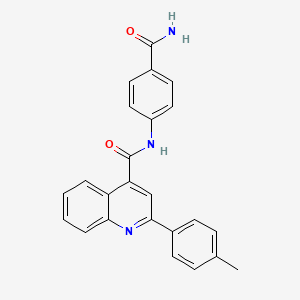

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

Description

N-(4-Carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a quinoline core substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a carboxamide moiety linked to a 4-carbamoylphenyl ring. These analogs are primarily explored for their antibacterial, antimicrobial, and enzyme-inhibitory properties, with substituents significantly influencing their physicochemical and biological profiles .

Properties

CAS No. |

438472-55-0 |

|---|---|

Molecular Formula |

C24H19N3O2 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H19N3O2/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)27-22)24(29)26-18-12-10-17(11-13-18)23(25)28/h2-14H,1H3,(H2,25,28)(H,26,29) |

InChI Key |

PZKOKFALKGNSMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide. One common approach involves the condensation of 4-aminobenzamide with 4-methylbenzaldehyde, followed by cyclization to form the quinoline ring. The carbamoyl group is introduced through reaction with an isocyanate derivative.

Reaction Conditions: The synthesis typically proceeds under reflux conditions using appropriate solvents (such as ethanol or dichloromethane). Acidic or basic catalysts may be employed to facilitate the cyclization step. Precise reaction conditions depend on the specific synthetic pathway chosen.

Industrial Production: While industrial-scale production methods are not widely documented, laboratories and research facilities can synthesize this compound for scientific investigations.

Chemical Reactions Analysis

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide can participate in various chemical reactions:

Oxidation: The carbonyl group is susceptible to oxidation, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The compound may undergo nucleophilic substitution reactions at the carbamide or quinoline nitrogen atoms.

Common Reagents and Conditions: Reagents like sodium borohydride (for reduction), strong acids or bases (for cyclization), and various nucleophiles (for substitution) are commonly used.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide finds applications in:

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.

Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.

Industry: Its unique structure could be harnessed for materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action and relevant pathways.

Biological Activity

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. These compounds have been studied for their effectiveness against various pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of bacterial enzymes or interference with microbial cell wall synthesis.

Anticancer Activity

The quinoline structure is known for its ability to intercalate with DNA, which may contribute to its anticancer properties. Studies have shown that derivatives like this compound can induce apoptosis in cancer cells and inhibit tumor growth. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines. This suggests a potent anticancer activity compared to standard chemotherapeutics.

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a critical target in cancer therapy.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in various studies. Key findings include:

- Absorption : The compound exhibits favorable oral bioavailability, making it a suitable candidate for oral administration.

- Metabolism : It undergoes metabolic transformations primarily in the liver, with several metabolites exhibiting biological activity.

- Excretion : Renal excretion is the primary route of elimination for this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the carbamoyl and methyl groups on the phenyl rings enhances its interaction with biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Carbamoyl group | Increases binding affinity to enzymes |

| Methyl group on phenyl ring | Enhances lipophilicity and cellular uptake |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar quinoline-4-carboxamide derivatives reported in the literature. Key differences in substituents, synthesis yields, physical properties, and biological activities are highlighted.

Substituent Variations and Physicochemical Properties

Table 1: Comparison of Substituents and Physical Properties

Key Observations :

- Side Chain Modifications : Compounds with tertiary amines (e.g., 5a1) or morpholine rings (e.g., 5a5, ) exhibit higher solubility in polar solvents due to increased hydrogen-bonding capacity. The target compound’s 4-carbamoylphenyl group may similarly enhance aqueous solubility compared to halogenated analogs (e.g., dichlorophenyl in ) .

- Melting Points : Derivatives with rigid aromatic substituents (e.g., 5a1, 5a5) show higher melting points (>170°C), suggesting strong intermolecular interactions. The target compound’s carbamoyl group could further elevate its melting point due to additional H-bonding .

Key Observations :

- Antibacterial Activity: Compounds with dimethylamino or morpholine side chains (e.g., 5a1, 5a5) demonstrate potent activity against Gram-positive bacteria, likely due to their ability to disrupt bacterial membranes or bind to intracellular targets .

- Enzyme Inhibition : Derivatives with heterocyclic substituents (e.g., pyridine in , thiadiazole in ) show enhanced interactions with enzymes like CYP2C7. The carbamoyl group in the target compound could similarly engage in H-bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.